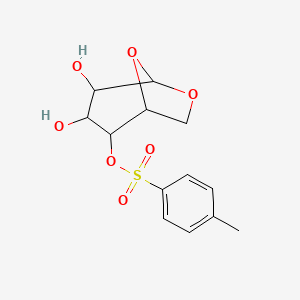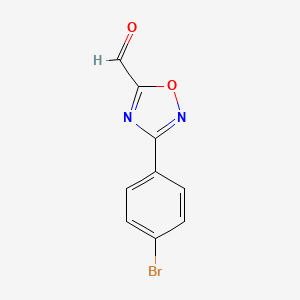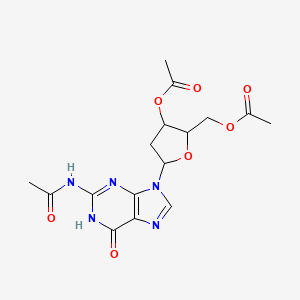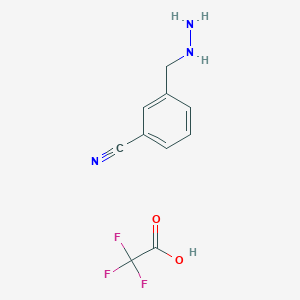
beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
β-D-Glucopyranose, 1,6-anhydro-, 4-(4-méthylbenzènesulfonate): est un dérivé de la β-D-glucopyranose, une molécule de sucre. Ce composé est également connu sous le nom d'ester sulfonate, qui est formé par la réaction de la β-D-glucopyranose avec le chlorure de 4-méthylbenzènesulfonyle. Il s'agit d'un solide cristallin blanc soluble dans l'eau et les solvants organiques. Ce composé est utilisé dans diverses applications chimiques et biochimiques en raison de ses propriétés structurales uniques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction: La synthèse du β-D-Glucopyranose, 1,6-anhydro-, 4-(4-méthylbenzènesulfonate) implique la réaction de la β-D-glucopyranose avec le chlorure de 4-méthylbenzènesulfonyle en présence d'une base telle que la pyridine ou la triéthylamine. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane ou le chloroforme à température ambiante. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle: À l'échelle industrielle, la production de ce composé peut être réalisée par des procédés en continu, qui permettent un meilleur contrôle des conditions de réaction et des rendements plus élevés. L'utilisation de réacteurs automatisés et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) peut encore améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions: Le β-D-Glucopyranose, 1,6-anhydro-, 4-(4-méthylbenzènesulfonate) subit diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé pour former les acides sulfoniques correspondants.
Réduction: Il peut être réduit pour former des alcools ou d'autres dérivés réduits.
Substitution: Le groupe sulfonate peut être substitué par d'autres nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution: Des nucléophiles tels que l'ammoniac (NH3) ou des thiols (R-SH) peuvent être utilisés dans des réactions de substitution.
Principaux produits:
Oxydation: Acides sulfoniques.
Réduction: Alcools ou autres dérivés réduits.
Substitution: Dérivés d'amines ou de thiols.
Applications de la recherche scientifique
Chimie: Le β-D-Glucopyranose, 1,6-anhydro-, 4-(4-méthylbenzènesulfonate) est utilisé comme élément de base dans la synthèse organique. Il est utilisé pour synthétiser diverses molécules complexes, y compris les produits pharmaceutiques et les produits agrochimiques.
Biologie: En recherche biologique, ce composé est utilisé comme substrat pour les études enzymatiques. Il est également utilisé dans la synthèse de composés glycosylés, qui sont importants dans divers processus biologiques.
Médecine: Ce composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques. Il est également utilisé dans la synthèse de promédicaments, qui sont des composés inactifs qui sont métabolisés en médicaments actifs dans l'organisme.
Industrie: Dans le secteur industriel, le β-D-Glucopyranose, 1,6-anhydro-, 4-(4-méthylbenzènesulfonate) est utilisé dans la production de tensioactifs, de détergents et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du β-D-Glucopyranose, 1,6-anhydro-, 4-(4-méthylbenzènesulfonate) implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe sulfonate peut interagir avec diverses enzymes et protéines, entraînant des modifications de leur activité. Ce composé peut également agir comme un substrat pour certaines enzymes, conduisant à la formation de produits biologiquement actifs. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte dans lequel ce composé est utilisé.
Applications De Recherche Scientifique
Chemistry: Beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) is used as a building block in organic synthesis. It is used to synthesize various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a substrate for enzyme studies. It is also used in the synthesis of glycosylated compounds, which are important in various biological processes.
Medicine: This compound is used in the development of new drugs and therapeutic agents. It is also used in the synthesis of prodrugs, which are inactive compounds that are metabolized into active drugs in the body.
Industry: In the industrial sector, beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) is used in the production of surfactants, detergents, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with various enzymes and proteins, leading to changes in their activity. This compound can also act as a substrate for certain enzymes, leading to the formation of biologically active products. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires:
Levoglucosane: Un composé similaire qui est également un dérivé de la β-D-glucopyranose. Il est utilisé comme traceur chimique pour la combustion de la biomasse et dans la production de bioéthanol.
1,6-Anhydro-β-D-glucopyranose: Un autre composé similaire qui est utilisé dans la synthèse de diverses molécules biologiquement importantes.
Unicité: Le β-D-Glucopyranose, 1,6-anhydro-, 4-(4-méthylbenzènesulfonate) est unique en raison de la présence du groupe sulfonate, qui confère des propriétés chimiques et biologiques spécifiques. Ce composé est plus réactif dans certaines réactions chimiques par rapport à ses analogues, ce qui en fait un élément de base précieux dans la synthèse organique et d'autres applications.
Propriétés
IUPAC Name |
(3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-9-6-18-13(19-9)11(15)10(12)14/h2-5,9-15H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQADBXIDJFBONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)

![prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B12286683.png)



![methyl 4-(3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12286716.png)


![2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B12286725.png)
